

# 4-Methoxy-5-(3-morpholinopropoxy)-2nitrobenzonitrile: A Technical Guide

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Compound of Interest		
Compound Name:	Gefitinib impurity 2	
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This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and biological relevance of 4-Methoxy-5-(3-morpholinopropoxy)-2-nitrobenzonitrile. This compound is a key intermediate in the synthesis of several pharmaceutical compounds, most notably the epidermal growth factor receptor (EGFR) inhibitor, Gefitinib.

## **Core Properties and Identification**

4-Methoxy-5-(3-morpholinopropoxy)-2-nitrobenzonitrile is a substituted benzonitrile derivative. Its core structure consists of a benzene ring with methoxy, morpholinopropoxy, nitro, and cyano functional groups.

## **Physicochemical Properties**

The known physicochemical properties of this compound are summarized in the table below. These values are a combination of experimentally derived and computationally predicted data.



Property	Value	Source
Molecular Formula	C15H19N3O5	[1][2]
Molecular Weight	321.33 g/mol	[1][3]
Density	1.29±0.1 g/cm³ (Predicted)	[2]
рКа	7.02±0.10 (Predicted)	[2]
Boiling Point	522.3±50.0 °C (Predicted)	[2]

### **Chemical Identifiers**

For unambiguous identification, the following identifiers are used for 4-Methoxy-5-(3-morpholinopropoxy)-2-nitrobenzonitrile.

Identifier Type	Identifier	Source
CAS Number	675126-26-8	[1]
IUPAC Name	4-methoxy-5-(3-morpholin-4-ylpropoxy)-2-nitrobenzonitrile	[1]
InChI	InChI=1S/C15H19N3O5/c1- 21-14-10-13(18(19)20)12(11- 16)9-15(14)23-6-2-3-17-4-7- 22-8-5-17/h9-10H,2-8H2,1H3	[1]
InChIKey	FYCDMKYKGPHRFW- UHFFFAOYSA-N	[1]
SMILES	COC1=C(C=C(C(=C1) INVALID-LINK [O-])C#N)OCCCN2CCOCC2	[1]

## **Synthesis and Experimental Protocols**

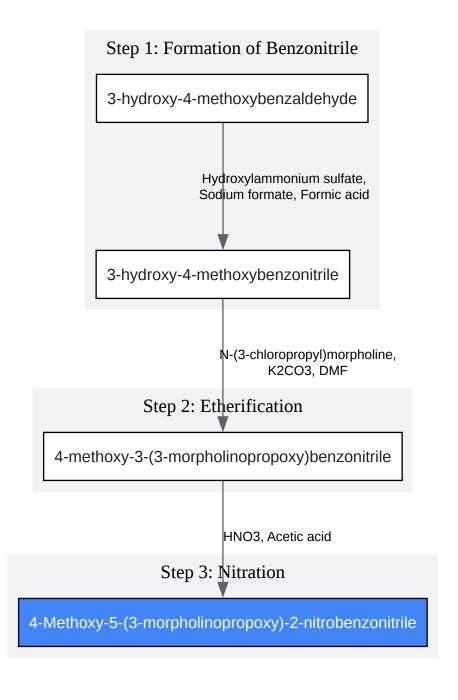
The synthesis of 4-Methoxy-5-(3-morpholinopropoxy)-2-nitrobenzonitrile is a multi-step process, often starting from 3-hydroxy-4-methoxybenzaldehyde or a related precursor. The key



steps involve the introduction of the morpholinopropoxy side chain and subsequent nitration of the benzene ring.

## **Synthetic Pathway**

The following diagram illustrates a common synthetic route to 4-Methoxy-5-(3-morpholinopropoxy)-2-nitrobenzonitrile.



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A common synthetic route to the target compound.

# Detailed Experimental Protocol: Nitration of 4-methoxy-3-(3-morpholinopropoxy)benzonitrile

This protocol describes the final nitration step to yield the title compound.

#### Materials:

- 4-methoxy-3-(3-morpholinopropoxy)benzonitrile
- Concentrated nitric acid (65%)
- Glacial acetic acid
- · Ice water

#### Procedure:

- In a suitable reaction flask, dissolve 13.0 g (47.0 mmol) of 4-methoxy-3-(3-morpholinopropoxy)benzonitrile in 17 mL of glacial acetic acid.[4]
- To this solution, add 17 mL of concentrated nitric acid (65%, 376 mmol).[4]
- Stir the mixture at room temperature for approximately 2 hours. A significant amount of solid
  is expected to precipitate.[4]
- Continue stirring for an additional hour after the precipitation begins.[4]
- Upon completion of the reaction, add 52 g of ice water to the reaction mixture and continue to stir for 30 minutes.[4]
- Collect the solid product by filtration.
- Wash the filter cake with ice water until the pH of the filtrate is approximately 7.[4]
- Dry the solid product to obtain 4-Methoxy-5-(3-morpholinopropoxy)-2-nitrobenzonitrile. A
  yield of approximately 95.3% has been reported for this step.[4]



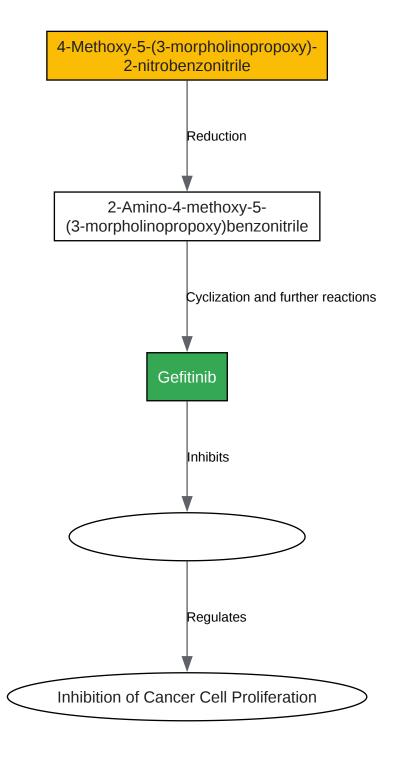
## **Biological Activity and Applications**

4-Methoxy-5-(3-morpholinopropoxy)-2-nitrobenzonitrile is primarily recognized for its role as a crucial intermediate in the synthesis of Gefitinib (Iressa), a potent and selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[5] EGFR is a key target in cancer therapy, and its inhibition can disrupt signaling pathways that promote tumor cell proliferation and survival.

The subsequent reduction of the nitro group in 4-Methoxy-5-(3-morpholinopropoxy)-2-nitrobenzonitrile to an amino group yields 2-amino-4-methoxy-5-(3-morpholinopropoxy)benzonitrile.[6] This amino derivative is then subjected to further reactions to construct the quinazoline core of Gefitinib.[5]

The workflow from the intermediate to the final active pharmaceutical ingredient is depicted below.





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Role as an intermediate in Gefitinib synthesis.

Due to its role as a precursor to a clinically significant anticancer agent, the efficient and high-yield synthesis of 4-Methoxy-5-(3-morpholinopropoxy)-2-nitrobenzonitrile is of considerable



interest to the pharmaceutical industry. Further research into optimizing its synthesis and exploring its potential as a scaffold for other novel kinase inhibitors may be warranted.

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## References

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